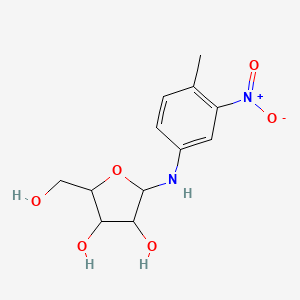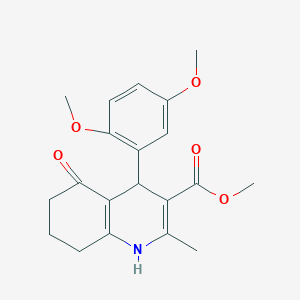![molecular formula C19H20N4O2 B4976494 ethyl {3-[3-(2,5-dimethyl-4-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetate](/img/structure/B4976494.png)
ethyl {3-[3-(2,5-dimethyl-4-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {3-[3-(2,5-dimethyl-4-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as "Compound A" and has been studied for its potential use in treating various diseases.
Wirkmechanismus
The precise mechanism of action of Compound A is not fully understood. However, it has been shown to inhibit the activity of several enzymes that are involved in the development and progression of cancer, inflammation, and neurodegenerative diseases.
Biochemical and Physiological Effects:
Compound A has been shown to have several biochemical and physiological effects. It has been shown to induce cell death in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of using Compound A in lab experiments is its potential therapeutic effects in several disease models. However, a limitation of using Compound A is the lack of understanding of its precise mechanism of action.
Zukünftige Richtungen
There are several future directions for research on Compound A. One potential direction is to further investigate its mechanism of action in order to develop more targeted therapies for cancer, inflammation, and neurodegenerative diseases. Another potential direction is to study the pharmacokinetics and pharmacodynamics of Compound A in order to better understand its potential clinical applications. Additionally, further research is needed to investigate the potential side effects and toxicity of Compound A in order to ensure its safety for human use.
Synthesemethoden
The synthesis of Compound A involves a multi-step process that includes the reaction of 2,5-dimethyl-4-pyrimidinylboronic acid with 3-bromoanisole, followed by the reaction of the resulting product with 1H-pyrazol-1-yl-acetic acid. The final step involves the esterification of the resulting product with ethanol to obtain ethyl {3-[3-(2,5-dimethyl-4-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetate.
Wissenschaftliche Forschungsanwendungen
Compound A has been studied extensively for its potential pharmacological properties. It has been shown to have potential therapeutic effects in several disease models, including cancer, neurodegenerative diseases, and inflammation.
Eigenschaften
IUPAC Name |
ethyl 2-[3-[3-(2,5-dimethylpyrimidin-4-yl)phenyl]pyrazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-4-25-18(24)12-23-9-8-17(22-23)15-6-5-7-16(10-15)19-13(2)11-20-14(3)21-19/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBULTOURRIGAGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC(=N1)C2=CC(=CC=C2)C3=NC(=NC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-fluorophenyl)-5-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4976428.png)

![2-[(5-chloro-2-nitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4976435.png)





![1-chloro-4-[3-(4-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B4976466.png)
![(2-bromo-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4976482.png)
![methyl 4-{4-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)methyl]-5-methyl-1,3-oxazol-2-yl}benzoate](/img/structure/B4976487.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4976493.png)
![methyl 7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4976509.png)